4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

描述

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid is an unusual polyunsaturated fatty acid (PUFA) generated during the synthesis of docosahexaenoic acid-d5. While the physiological properties of this compound are not known, dietary intake of n-3 long-chain PUFAs provides potential health benefits.

作用机制

Target of Action

It is a polyunsaturated fatty acid (pufa) and pufas are known to interact with a variety of cellular targets, including membrane receptors, ion channels, and enzymes involved in signal transduction .

Mode of Action

As a PUFA, it may incorporate into cell membranes, altering their fluidity, and modulating the function of membrane-bound proteins . It may also serve as a precursor for bioactive lipid mediators, which can have potent effects on inflammation and other cellular processes .

Biochemical Pathways

They can be metabolized to produce eicosanoids, which are potent signaling molecules involved in inflammation, immune response, and other physiological processes .

Pharmacokinetics

Pufas are generally well-absorbed in the gut, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Pufas can have a variety of effects at the molecular and cellular level, including modulating membrane fluidity, altering gene expression, and serving as precursors for bioactive lipid mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid. Factors such as diet, lifestyle, and the presence of other nutrients can affect the absorption and metabolism of PUFAs . Additionally, PUFAs can be oxidized if exposed to heat, light, or oxygen, which can affect their stability and efficacy .

生物活性

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid, also known as nonadecapentaenoic acid (NPA), is a polyunsaturated fatty acid (PUFA) characterized by five double bonds. This compound has garnered attention due to its potential biological activities, particularly in relation to ion channels and inflammatory responses. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

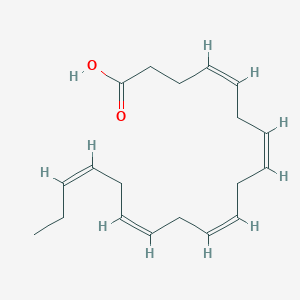

The molecular formula of nonadecapentaenoic acid is . Its structure includes five cis double bonds located at positions 4, 7, 10, 13, and 16. This configuration contributes to its fluidity and interaction with biological membranes.

Research indicates that PUFAs like nonadecapentaenoic acid can influence the activity of acid-sensing ion channels (ASICs). These channels play a significant role in nociception and are implicated in pain pathways. Studies have shown that NPA can sensitize ASICs to activation by protons and other inflammatory mediators, potentially enhancing pain perception under inflammatory conditions.

Table 1: Effects of Nonadecapentaenoic Acid on ASIC Activation

| Study | Concentration | Effect on ASIC Activation | Mechanism |

|---|---|---|---|

| Smith et al. (2007) | 10 µM | Shifted pH₀.₅ by 0.11 units | Electrostatic interaction with arginine residues |

| Deval et al. (2008) | Varies | Increased action potential firing | Stabilizes open state of ASICs |

| Bohannon et al. (2020) | Varies | Potentiation of ASIC currents | Direct binding to channel |

Biological Activity and Therapeutic Potential

The biological activity of nonadecapentaenoic acid is not limited to its effects on ion channels. It has been studied for its anti-inflammatory properties and potential neuroprotective effects. The following points summarize key findings:

- Anti-Inflammatory Effects : NPA has been noted for its ability to modulate inflammatory responses, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : Due to its influence on neuronal excitability through ASIC modulation, NPA may offer protective effects against neurodegenerative diseases by preventing excessive neuronal firing and excitotoxicity.

- Role in Pain Management : Given its potentiating effects on ASICs, NPA might be a candidate for developing novel analgesics targeting pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of nonadecapentaenoic acid:

- Smith et al. (2007) demonstrated that NPA enhances ASIC1a and ASIC3 currents, suggesting a mechanism whereby PUFAs can act as sensitizing agents for these channels under acidic conditions.

- Bohannon et al. (2020) explored the structural determinants of PUFA action on ASICs, revealing that modifications in the head group of fatty acids could lead to increased efficacy in channel activation.

- Wiktorowska-Owczarek et al. (2015) discussed how dietary intake of PUFAs like NPA could influence overall health through their roles in cell signaling pathways related to inflammation and pain.

属性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAUPPSWATCTQ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。